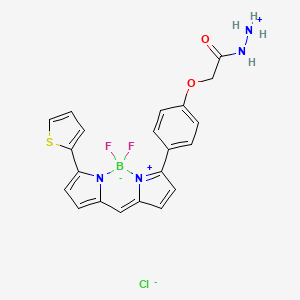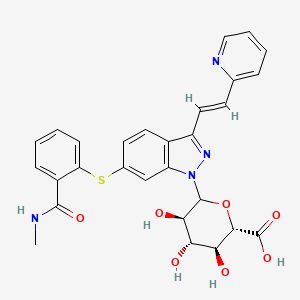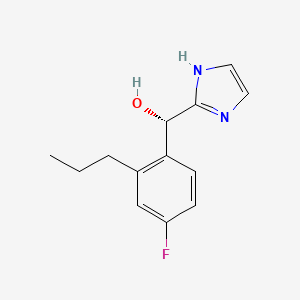
BDP TR hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TR is a borondipyrromethene (BODIPY®) dye for ROX/Texas Red channel. This compound is a hydrazide reactive derivative, that can be used for the labeling of aldehydes and ketones with BDP TR.
Applications De Recherche Scientifique
Photosensitization and Photodynamic Therapy
A novel photosensitizer scaffold, 2I-BDP, based on the BODIPY chromophore, demonstrates high efficiency and photostability. It exhibits stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to the well-known photosensitizer, Rose Bengal. Due to its adaptability under various conditions, including lipophilic and aqueous environments, 2I-BDP has potential applications in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).
Drug Delivery Systems for Pulmonary Applications
Beclomethasone-17,21-dipropionate (BDP) has been micronized using the rapid expansion of supercritical solution (RESS) technique for potential use in dry powder inhalers (DPIs) for asthma treatment. The RESS technique offers the ability to create micron and submicron particles suitable for pulmonary delivery (Charpentier et al., 2008).
Furthermore, engineering ultrafine BDP particles for DPI administration involves combining microfluidic antisolvent precipitation without surfactant, high-pressure homogenization (HPH), and spray drying. This approach results in BDP spherical aggregates with excellent aerosol performance, highlighting its application in asthma management (Xu et al., 2012).
Applications in Biodegradable Polymers
Biodegradable polymers (BDPs) have broad applications in biomedical fields. Their use includes sutures, wound dressings, bone fracture screws, tissue engineering scaffolds, implants, and drug delivery carriers. BDPs are also utilized in ophthalmic formulations for prolonged drug retention and bioavailability, contributing significantly to controlled release systems design (Osi et al., 2022).
Chemical Synthesis of Proteins
Hydrazide chemistry is increasingly important in protein chemical synthesis. Peptide or protein hydrazides serve as key intermediates for synthesis and modification. Hydrazide groups are not only bioorthogonal chemical handles but can also be precursors to thioesters, enhancing the efficiency of native chemical ligation for protein synthesis (Huang et al., 2016).
Antioxidant Agents
Hydrazide-containing fused azaisocytosines exhibit potential as antioxidants. These compounds, characterized by UV spectroscopy, demonstrate DPPH, nitric oxide, and hydrogen peroxide scavenging capabilities, surpassing well-known antioxidants in some instances. This finding suggests their use as new antioxidant candidates in biological systems (Sztanke & Sztanke, 2017).
Propriétés
Formule moléculaire |
C21H18BF2N4O2S+ |
|---|---|
Poids moléculaire |
439.27 |
Nom IUPAC |
[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]azanium;chloride |
InChI |
InChI=1S/C21H17BF2N4O2S.ClH/c23-22(24)27-15(12-16-6-10-19(28(16)22)20-2-1-11-31-20)5-9-18(27)14-3-7-17(8-4-14)30-13-21(29)26-25;/h1-12H,13,25H2,(H,26,29);1H |
Clé InChI |
ACYGVTUSAQHXQL-UHFFFAOYSA-O |
SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)N[NH3+])(F)F.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDP TR hydrazide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)





